molecular formula C20H12F3N3O3S B2756569 (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-24-3

(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2756569
CAS No.: 1327171-24-3
M. Wt: 431.39
InChI Key: VDCWYVNVBQOKHT-BWAHOGKJSA-N
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Description

(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene-carboxamide backbone with a thiazole ring and a trifluoromethoxy-substituted phenylimino group. The thiazole moiety, a five-membered heterocycle with sulfur and nitrogen, is often associated with pharmacological activity, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3S/c21-20(22,23)29-14-6-3-5-13(11-14)25-18-15(17(27)26-19-24-8-9-30-19)10-12-4-1-2-7-16(12)28-18/h1-11H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCWYVNVBQOKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)OC(F)(F)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a thiazole ring, a trifluoromethyl group, and a chromene core, which may influence its interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group and the thiazole ring enhance the compound's binding affinity and specificity, potentially influencing cellular pathways and biological responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these derivatives often range from 6.2 μM to 43.4 μM against different cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in this area .

Study 1: Anticancer Screening

A study evaluated the anticancer effects of thiazole-based compounds on human breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
Compound AT47D27.3
Compound BHCT-1166.2

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, thiazole derivatives were tested against various pathogenic bacteria. The results highlighted that some compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
Compound XE. coli15
Compound YS. aureus20

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including this specific compound, exhibit significant anticancer properties. A study demonstrated that various synthesized compounds within this class showed comparable activity against several cancer cell lines when compared to established chemotherapeutics such as 5-fluorouracil and docetaxel.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific evaluation of the cytotoxic effects of related compounds on human cancer cell lines yielded the following results:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These findings indicate that compound VIa, closely related to the target compound, exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These results illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Comparison with Similar Compounds

Key Analogs:

(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) Structural Differences: Replaces the thiazol-2-yl group with a 2-methoxyphenyl substituent and substitutes the trifluoromethoxy group with a methoxy (-OCH₃) group at the phenylimino position. Functional Implications:

  • The absence of the thiazole ring may diminish heterocyclic interactions with biological targets (e.g., enzymes or receptors) .

N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)

  • Structural Differences : Features a benzamide core with a trifluoromethyl (-CF₃) group instead of a trifluoromethoxy (-OCF₃) substituent.
  • Functional Implications :
  • Flutolanil is a known fungicide, suggesting that trifluorinated aromatic systems in the target compound may confer pesticidal activity .

Pharmacological and Chemical Property Comparison

Property Target Compound CAS 400878-30-0 Flutolanil
Core Structure Chromene-carboxamide Chromene-carboxamide Benzamide
Key Substituents Thiazol-2-yl, -OCF₃ 2-methoxyphenyl, -OCH₃ -CF₃, isopropoxy-phenyl
Electron Effects Strongly electron-withdrawing (-OCF₃) Moderately electron-donating (-OCH₃) Electron-withdrawing (-CF₃)
Heterocyclic Motif Thiazole (S/N-containing) None None
Potential Applications Antimicrobial, anticancer (inferred from analogs) Not reported Agricultural fungicide

Q & A

Q. What are the common synthetic routes for synthesizing (2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Condensation : Reaction of 2-imino-2H-chromene-3-carboxamide derivatives with 1,3-thiazol-2-amine under reflux in ethanol or DMF .
  • Functionalization : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Stereochemical control : Maintenance of the (2Z)-configuration is critical, achieved by controlling reaction temperature (e.g., 60–80°C) and solvent polarity .
    Key Characterization : IR (C=O stretch ~1670 cm⁻¹), ¹H NMR (δ 8.2–8.5 ppm for imine protons), and HRMS for molecular ion confirmation .

Q. How is the stereochemical integrity of the (2Z)-configuration validated during synthesis?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive confirmation of the Z-configuration .
  • NOESY NMR : Cross-peaks between the thiazole proton and the chromene C-H confirm spatial proximity, supporting the Z-configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carboxamide (C=O) and imine (C=N) functional groups.
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 449.08 for C₂₀H₁₂F₃N₃O₂S) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of the compound?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance imine formation but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) .
  • Catalysts : Pd-mediated cross-coupling improves trifluoromethoxy group incorporation but risks side reactions; optimization via TLC monitoring is advised .
  • Temperature : Higher temperatures (80–100°C) accelerate condensation but may degrade the thiazole ring; controlled reflux with inert gas (N₂) is recommended .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or kinases, guided by the trifluoromethoxy group’s electron-withdrawing effects .
  • QSAR modeling : Utilizes descriptors like logP (≈3.5) and polar surface area (≈90 Ų) to correlate structure with anti-inflammatory or antitumor activity .

Q. How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle).
  • Metabolic stability testing : Liver microsome assays assess compound degradation rates, explaining discrepancies in in vivo vs. in vitro efficacy .

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